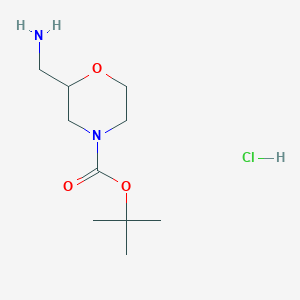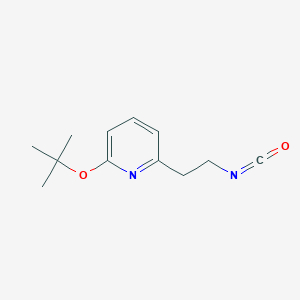
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine: is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 2-position and an isocyanatoethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions, where a tert-butyl alcohol derivative reacts with a suitable leaving group on the pyridine ring.
Introduction of the Isocyanatoethyl Group: The isocyanatoethyl group can be introduced through a reaction between an ethylamine derivative and phosgene or a phosgene equivalent, followed by attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Substitution Reactions: The tert-butoxy group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Oxidized and Reduced Pyridine Derivatives: Resulting from oxidation and reduction reactions on the pyridine ring.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine depends on its specific application. In general, the isocyanate group can react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The pyridine ring can interact with various molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxy)-6-(2-aminoethyl)pyridine: Similar structure but with an amino group instead of an isocyanate group.
2-(Tert-butoxy)-6-(2-hydroxyethyl)pyridine: Similar structure but with a hydroxy group instead of an isocyanate group.
2-(Tert-butoxy)-6-(2-chloroethyl)pyridine: Similar structure but with a chloro group instead of an isocyanate group.
Uniqueness
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents. The isocyanate group allows for the formation of ureas and carbamates, which are valuable in various chemical and biological contexts.
Propiedades
IUPAC Name |
2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBBZPMKCVJVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
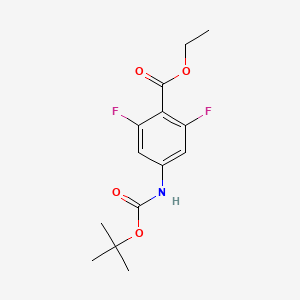
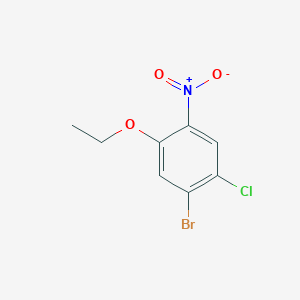
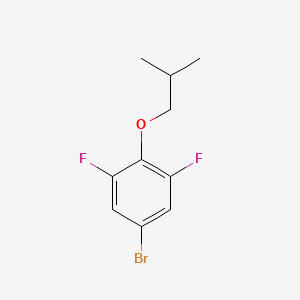
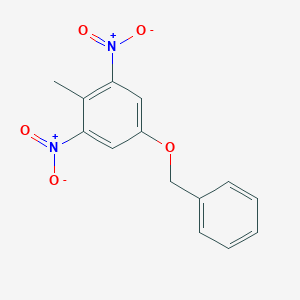
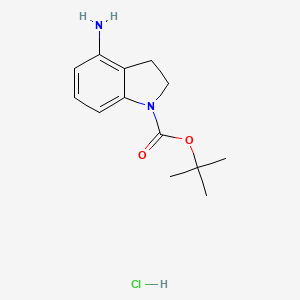
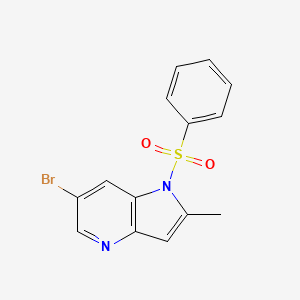
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)
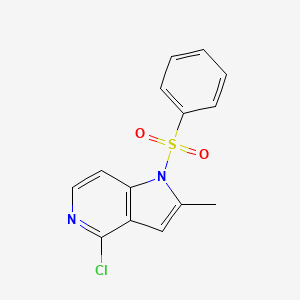
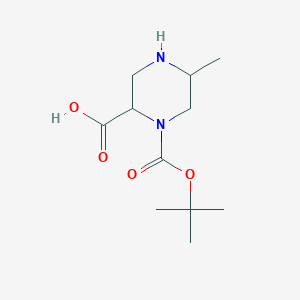
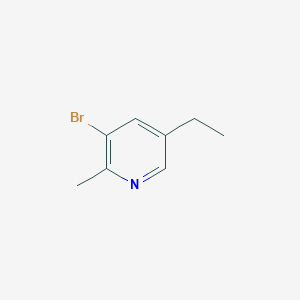
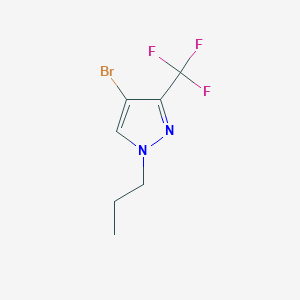

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
